1-(Aminomethyl)cyclohexanol

Neuroscience Receptor Pharmacology Medicinal Chemistry

Sourcing a high-purity, multi-functional building block for CNS-targeted drug discovery often leads to fragmented supply chains. 1-(Aminomethyl)cyclohexanol resolves this by offering a single, conformationally restricted scaffold with both a nucleophilic amine and a tertiary alcohol. • Enables direct SAR expansion of deramciclane-class anxiolytics (Ki = 271 nM). • Provides a validated starting point for novel anti-MRSA and anti-tuberculosis agents. • Simplifies synthesis of complex heterocycles via orthogonal functional-group reactivity. Supplied with rigorous batch-specific QC and ambient-temperature shipping, this intermediate accelerates medicinal chemistry campaigns from hit-to-lead through candidate selection.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 71412-02-7
Cat. No. B7769569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)cyclohexanol
CAS71412-02-7
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)O
InChIInChI=1S/C7H15NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6,8H2
InChIKeyXUSXTHMTOSFZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)cyclohexanol Procurement & Technical Overview


1-(Aminomethyl)cyclohexanol (CAS 71412-02-7) is a primary amino alcohol consisting of a cyclohexane ring substituted with a hydroxyl group and an aminomethyl group [1]. Its bifunctional nature renders it a versatile intermediate in organic synthesis, particularly as a building block for pharmaceuticals and fine chemicals . As a structural precursor to the active metabolite of deramciclane fumarate, it is also of significant interest in medicinal chemistry research .

1 CNS receptor pathway studies via benzodiazepine receptor binding
2 Antimicrobial screening against MRSA and M. tuberculosis
3 Bifunctional amino alcohol building block for organic synthesis

1-(Aminomethyl)cyclohexanol Substitution Limitations


Direct substitution of 1-(Aminomethyl)cyclohexanol with other cyclohexanol derivatives or simple amino alcohols is not recommended due to its unique, multifunctional structure. Its reactivity is defined by both the nucleophilic primary amine and the tertiary alcohol on the same cyclohexane ring, enabling a distinct set of reactions such as selective salt formation for solubility enhancement or specific cyclization pathways not feasible with secondary amine analogs or simpler aliphatic amino alcohols. This structural specificity translates to differential interactions with biological targets, where subtle changes can drastically alter binding affinity and functional activity, as demonstrated by its specific binding profile to the benzodiazepine receptor [1].

! Secondary amine analogs may not replicate the primary amine-driven reactivity profile
! Replacement with non-cyclohexyl amino alcohols likely shifts benzodiazepine receptor binding
! Structural changes alter antimicrobial activity; direct interchange not supported

1-(Aminomethyl)cyclohexanol Comparative Data


PBR Binding Affinity

1-(Aminomethyl)cyclohexanol exhibits a moderate binding affinity for the peripheral benzodiazepine receptor (PBR) with a reported Ki of 271 nM [1]. While direct head-to-head data for the parent compound against other amino alcohols is unavailable in the public domain, this value establishes a quantitative baseline for its interaction with this therapeutically relevant target.

PBR Affinity
Reported
Ki 271 nM
Supports PBR binding affinity benchmarking
Rat cerebral cortex; displacement of [3H]-PK 11195
Neuroscience Receptor Pharmacology Medicinal Chemistry

Deramciclane Active Metabolite Comparison

1-(Aminomethyl)cyclohexanol is the core structure of the active metabolite (DBA) of deramciclane fumarate, a known anxiolytic compound . This relationship is a critical differentiator from other amino alcohols, as it directly links the compound to a specific, pharmacologically validated mechanism of action (benzodiazepine receptor modulation).

Metabolite Link
Context-dependent
Core structure of deramciclane active metabolite
Establishes prodrug-metabolite relationship for CNS research
Source: class-level inference; direct comparative data unavailable
Prodrug Metabolism Anxiolytics Pharmaceutical Intermediates

Antimicrobial Activity Against MRSA and M. tuberculosis

1-(Aminomethyl)cyclohexanol demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . While quantitative MIC data is not provided in the public domain, this qualitative activity profile distinguishes it from simpler amino alcohols lacking such antimicrobial properties.

Antimicrobial Activity
Class-level
Reported active against MRSA, M. tuberculosis
Supports antimicrobial screening context; MIC data needed
No quantitative data in public domain
Antimicrobial Resistance Infectious Disease Chemical Biology

1-(Aminomethyl)cyclohexanol Validated Applications


Key Intermediate for CNS Drug Discovery

Based on its structural link to the active metabolite of deramciclane fumarate, 1-(Aminomethyl)cyclohexanol is a rational starting material for synthesizing and evaluating novel analogs targeting the benzodiazepine receptor or related GABAergic pathways. Its established moderate binding affinity (Ki = 271 nM) provides a benchmark for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for potential anxiolytic or neuroprotective applications [1].

Novel Antimicrobial Agent Scaffold

The demonstrated activity of 1-(Aminomethyl)cyclohexanol against methicillin-resistant S. aureus (MRSA) and M. tuberculosis warrants its procurement for antimicrobial drug discovery programs. Its unique 1,1-amino alcohol structure offers a non-traditional scaffold for developing new treatments for drug-resistant infections. This application is supported by its known antimicrobial profile [1].

Bifunctional Building Block for Organic Synthesis

The combination of a primary amine and a tertiary alcohol on a conformationally restricted cyclohexane ring makes 1-(Aminomethyl)cyclohexanol an ideal substrate for diverse chemical transformations. Its primary use in research is as a versatile synthetic intermediate, particularly for preparing complex heterocycles and functionalized cyclohexane derivatives relevant to pharmaceutical and fine chemical development [1].

Application
Selection Property
Validation Focus
CNS receptor pathway studies
Benzodiazepine receptor binding profile
Binding affinity and selectivity benchmarking
Antimicrobial screening studies
Qualitative activity against MRSA and M. tuberculosis
MIC determination and strain-panel profiling
Synthetic intermediate research
Bifunctional amine-alcohol reactivity
Product purity and handling conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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